Cefetecol - 117211-03-7

Cefetecol

Catalog Number: EVT-446792
CAS Number: 117211-03-7
Molecular Formula: C20H17N5O9S2
Molecular Weight: 535.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefetecol is a broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefetecol binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Source and Classification

Cefetecol belongs to the class of β-lactam antibiotics, which are characterized by their β-lactam ring structure that is crucial for their antibacterial activity. This compound was developed with a focus on enhancing efficacy against resistant strains of bacteria, particularly Pseudomonas aeruginosa and Enterobacteriaceae. It is classified under the broader category of cephalosporins, which are known for their ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .

Synthesis Analysis

The synthesis of cefetecol involves complex chemical processes designed to ensure purity and efficacy. Key methods include:

  • One-Step Synthesis: This approach streamlines the production process, allowing for the rapid assembly of cefetecol from simpler precursors. The synthesis typically involves reactions that incorporate various functional groups essential for the antibiotic's activity .
  • Purification Steps: After initial synthesis, cefetecol must undergo purification to eliminate impurities that could affect its biological activity. Techniques such as crystallization and chromatography are commonly employed .

Technical Parameters

  • Reaction Conditions: Specific temperatures and pH levels are maintained during synthesis to optimize yield and purity.
  • Reagents: Common reagents include halogens for substitution reactions and nucleophiles for functional group modifications.
Molecular Structure Analysis

Cefetecol's molecular structure is characterized by its β-lactam ring fused to a dihydrothiazine ring, along with various substituents that enhance its antibacterial properties.

Structural Data

  • InChI Key: ILZCDOYRDFDUPN-XUQRFURESA-N
  • SMILES Notation: C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

This structure allows cefetecol to effectively bind to PBPs, inhibiting bacterial cell wall synthesis and leading to bacterial cell death .

Chemical Reactions Analysis

Cefetecol participates in several key chemical reactions:

  • Oxidation and Reduction: These reactions modify functional groups within the cefetecol molecule, potentially enhancing its antibacterial activity.
  • Substitution Reactions: Halogens and other nucleophiles can replace specific atoms or groups in the cefetecol structure, allowing for the development of new derivatives with improved properties .
  • Hydrolysis: This reaction can lead to the breakdown of cefetecol in aqueous environments, affecting its stability and efficacy .
Mechanism of Action

Cefetecol exerts its antibacterial effects primarily through:

  • Binding to Penicillin-Binding Proteins (PBPs): By covalently binding to PBPs located in the bacterial cell wall, cefetecol inhibits critical enzymes involved in peptidoglycan synthesis. This disruption leads to cell lysis and death .
  • Transport Mechanism: Cefetecol utilizes iron transport systems in Gram-negative bacteria for entry into the cells, which enhances its effectiveness against resistant strains .

Relevant Data

Studies have shown that cefetecol maintains activity even in the presence of efflux pumps that typically expel antibiotics from bacterial cells, making it a promising candidate against resistant pathogens .

Physical and Chemical Properties Analysis

Cefetecol has several notable physical and chemical properties:

  • Molecular Weight: Approximately 485.55 g/mol.
  • Solubility: It is soluble in water and organic solvents, which aids in its bioavailability.
  • Stability: The compound exhibits stability under physiological conditions but may undergo hydrolysis under certain environmental conditions.

These properties are crucial for determining dosage forms and routes of administration in clinical settings.

Applications

Cefetecol's primary application lies in treating infections caused by multidrug-resistant bacteria. Its development aimed at overcoming resistance mechanisms common in pathogens like Pseudomonas aeruginosa has positioned it as a potential therapeutic option.

Scientific Applications

  • Clinical Trials: Cefetecol was evaluated in phase I clinical trials but was ultimately suspended due to challenges related to its metabolic stability .
  • Research Tool: Beyond clinical applications, cefetecol serves as a reference compound in research aimed at understanding antibiotic resistance mechanisms and developing new antibiotics.
Introduction to Cefiderocol

Historical Context and Development of Siderophore Cephalosporins

Cefiderocol represents a groundbreaking advancement in antibiotic design, emerging from the strategic fusion of cephalosporin chemistry with siderophore-mediated iron transport mechanisms. Its development by Shionogi & Co., Ltd. addressed a critical therapeutic gap: the escalating prevalence of carbapenem-resistant Gram-negative pathogens impervious to conventional β-lactam antibiotics. The molecule’s core innovation lies in its catechol moiety at the C-3 side chain, which mimics bacterial siderophores—iron-scavenging molecules essential for microbial survival [10]. This structural feature enables cefiderocol to exploit bacterial iron-uptake pathways, forming a chelate complex with ferric iron (Fe³⁺) that actively transports the antibiotic across the outer membrane via TonB-dependent transporters [8] [10]. Termed the "Trojan horse" strategy, this mechanism bypasses traditional resistance pathways such as porin mutations and efflux pumps, while the cephalosporin core retains potent affinity for penicillin-binding proteins (PBPs), particularly PBP3, disrupting peptidoglycan synthesis [8] [10].

Preclinical evaluations underscored cefiderocol’s stability against an unparalleled spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC enzymes, and carbapenemases of classes A (KPC), B (NDM, VIM), and D (OXA-48-like) [8] [10]. In vitro surveillance studies (2014–2019) demonstrated consistent activity against Enterobacterales (MIC₉₀ ≤ 4 mg/L), Pseudomonas aeruginosa (MIC₉₀ = 8 mg/L), Acinetobacter baumannii (MIC₉₀ = 8 mg/L), and Stenotrophomonas maltophilia (MIC₉₀ = 0.5 mg/L), even when isolates exhibited resistance to ceftazidime-avibactam or meropenem [8]. This robust profile positioned cefiderocol as the first siderophore antibiotic to transition from concept to clinical application, overcoming historical challenges related to in vitro–in vivo efficacy discordance and toxicity that stalled earlier siderophore-based candidates [10].

Global Burden of Antimicrobial Resistance and Role of Cefiderocol

Antimicrobial resistance (AMR), particularly carbapenem resistance in Gram-negative bacteria, constitutes a global public health crisis. The 2019 Global Burden of Disease analysis attributed 1.27 million deaths annually to resistant infections, with carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacterales (CRE) classified as WHO "Critical Priority" pathogens [3] [6]. Mortality rates for infections caused by these organisms range from 40% to 60% when treated with conventional polymyxin-based regimens, highlighting therapeutic inadequacies [1] [6].

Cefiderocol addresses this crisis through its mechanistically distinct bactericidal activity. The PROVE study (Retrospective Cefiderocol Chart Review), the largest real-world analysis (n=1,075), reported clinical response rates of 75.1% across diverse infection sites, including 71.6% for respiratory tract, 74.1% for bloodstream, and 91.2% for urinary tract infections—notably in critically ill patients (56.6% ICU-bound) [6]. Mortality data revealed a 30-day all-cause mortality (ACM) of 23.3%, significantly lower than historical controls with best available therapy (BAT) [1] [6]. Subgroup analyses further demonstrated efficacy against monomicrobial infections:

  • Pseudomonas aeruginosa: 64.6% clinical cure (n=82) [1]
  • Acinetobacter baumannii: 60.5% clinical cure (n=43) [1]

Table 1: Real-World Effectiveness of Cefiderocol in Carbapenem-Resistant Infections (PROVE Study Interim Analysis)

Pathogen/Infection TypeClinical Cure Rate (%)Clinical Response Rate (%)30-Day Mortality (%)
Overall (n=244)64.874.218.4
Monomicrobial P. aeruginosa (n=82)64.674.425.6
Monomicrobial A. baumannii (n=43)60.574.418.6
Respiratory tract infections-71.6*-
Bloodstream infections-74.1*-
Urinary tract infections-91.2*-

Data from full PROVE cohort (n=1,075) [6]

Geographically, AMR burden disparities underscore cefiderocol’s role in low- and middle-income countries (LMICs). South Africa, for example, reports escalating CRAB outbreaks in neonatal units, with resistance rates exceeding 80% to carbapenems and 60% to colistin [3] [11]. Cefiderocol’s inclusion on the WHO Essential Medicines List (2023) and technology transfer initiatives to Orchid Pharma (India) aim to accelerate affordable access in 135 LMICs, targeting regions where resistance-associated mortality is disproportionately high [7] [9].

Regulatory Approvals and Indications Across Regions

Cefiderocol has garnered global regulatory endorsements reflecting its therapeutic urgency:

  • United States (FDA): Initial approval in November 2019 for complicated urinary tract infections (cUTIs), expanded in September 2020 to include hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP). Indications specify use against susceptible Gram-negatives Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii complex, and Serratia marcescens in adults with limited alternatives [4] [6] [8].
  • European Union (EMA): Approved in April 2020 (Fetcroja®) for aerobic Gram-negative infections in adults with limited treatment options, encompassing a broader indication than the U.S. label [4] [6].
  • Japan (PMDA): Full approval in May 2024 for carbapenem-resistant infections caused by Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter species, and others [4] [5] [8].
  • South Korea (MFDS): Approved in February 2025 based on the APEKS-cUTI, CREDIBLE-CR, and APEKS-NP trials, authorizing use against multidrug-resistant Gram-negative infections [2] [5].

Table 2: Global Regulatory Approval Timeline for Cefiderocol

RegionApproval DateTrade NameKey Indications
United StatesNov 2019 (cUTI); Sep 2020 (HABP/VABP)Fetroja®cUTI, HABP/VABP caused by susceptible Gram-negatives
European UnionApr 2020Fetcroja®Aerobic Gram-negative infections with limited alternatives
JapanMay 2024Fetroja®Carbapenem-resistant infections
South KoreaFeb 2025Fetroja®Multidrug-resistant Gram-negative infections

The CREDIBLE-CR trial underpinned approvals for carbapenem-resistant infections, demonstrating comparable clinical cure rates between cefiderocol (50%) and BAT (53%) in a critically ill cohort, despite higher baseline severity in the cefiderocol arm [8]. Post-marketing real-world evidence, including the PROVE study, has reinforced these findings, leading to regulatory adaptations. For instance, the FDA issued a mortality warning in 2023 for CRAB infections but emphasized contextual factors such as comorbidities and pathogen virulence rather than drug inefficacy [6] [8].

Global access expansion continues through sublicensing agreements. GARDP (Global Antibiotic Research and Development Partnership) and Orchid Pharma are establishing manufacturing in India for 135 LMICs, with cost-plus pricing models to ensure affordability [7] [9]. This initiative, coupled with WHO Prequalification Program submissions, aims to reduce registration timelines to 90 days in participating countries, addressing historical access delays of ≥10 years for novel antibiotics in resource-limited settings [7] [9].

Properties

CAS Number

117211-03-7

Product Name

Cefetecol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H17N5O9S2

Molecular Weight

535.5 g/mol

InChI

InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1

InChI Key

ILZCDOYRDFDUPN-XUQRFURESA-N

SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

Synonyms

GR 69153
GR-69153
GR69153

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.